Totrombopag

概要

説明

トトロムボパグは、経口バイオアベイラビリティを有する、非ペプチドの低分子トロンボポエチン受容体アゴニストです。メガカリオサイトおよび前駆細胞の増殖と分化を誘導し、最終的に血小板産生を増加させます。 トトロムボパグは、免疫性血小板減少性紫斑病の治療のために開発されました .

準備方法

トトロムボパグは、様々な合成経路で合成することができます。一般的な方法の1つは、1H-ピラゾール-4,5-ジオンを3,4-ジメチルフェニルおよび3-メチル基と反応させた後、ヒドラゾン基を付加する反応です。 反応条件は通常、ジメチルスルホキシド(DMSO)などの溶媒と、反応を促進するための触媒の使用を伴います . 産業生産方法には、収率と純度を高く保つために最適化された反応条件を用いた大規模合成が含まれる場合があります。

化学反応の分析

トトロムボパグは、以下を含むいくつかのタイプの化学反応を受けます。

酸化: トトロムボパグは、特定の条件下で酸化されて、様々な酸化誘導体となり得ます。

還元: 還元反応は、トトロムボパグを還元型に変換することができ、還元型は異なる生物活性を持つ場合があります。

置換: トトロムボパグは、特定の官能基が他の官能基と置換される置換反応を受けることができ、新しい誘導体の形成につながります。

これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、様々な触媒が含まれます。 これらの反応によって生成される主な生成物は、使用される特定の条件と試薬によって異なります .

科学研究アプリケーション

トトロムボパグは、以下を含む幅広い科学研究用途があります。

科学的研究の応用

Immune Thrombocytopenia (ITP)

Totrombopag has been evaluated extensively in clinical trials for its efficacy in treating chronic ITP. In a Phase III study, it was found that patients receiving this compound achieved significant increases in platelet counts compared to placebo, demonstrating a response rate of approximately 40% over an 8-week period . The drug's ability to maintain platelet counts above 50 x 10^9/L was observed consistently throughout treatment.

Table 1: Efficacy of this compound in ITP Clinical Trials

| Study | Patient Cohort | Response Rate (%) | Duration of Treatment |

|---|---|---|---|

| PETIT2 | Pediatric ITP patients | 39.7% vs. 3.4% (placebo) | 8 weeks |

| EXTEND | Adults with chronic ITP | 85.8% achieved response | Up to 8.76 years |

Combination Therapy

Recent studies have explored the use of this compound in combination with other therapies, such as cyclosporine, for patients refractory to standard treatments. A study involving patients who had previously failed multiple therapies showed promising results when combining this compound with low-dose cyclosporine, suggesting improved outcomes for this difficult-to-treat population .

Safety Profile

The safety profile of this compound has been assessed across various studies, revealing that adverse events are generally consistent with those observed in other thrombopoietin receptor agonists. Common adverse events include nasopharyngitis and respiratory infections, with serious adverse events occurring at similar rates as placebo groups . Long-term studies indicate that significant complications such as thromboembolic events and hepatobiliary issues are infrequent .

Case Study: Efficacy in Pediatric Patients

In a clinical trial focused on pediatric patients with chronic ITP, this compound demonstrated a significant increase in platelet counts and was well-tolerated among participants who had previously failed standard therapies. The results indicated that nearly 40% of participants achieved a sustained platelet response over the treatment period, marking an important advancement for treatment options in this demographic .

Case Study: Long-term Use

A long-term follow-up study (EXTEND) evaluated the effects of this compound over several years in adults with chronic ITP. The study reported sustained increases in platelet counts and a notable reduction in bleeding episodes among participants . This underscores the potential for this compound to provide lasting benefits for patients requiring ongoing management of their condition.

作用機序

トトロムボパグは、メガカリオサイトおよび前駆細胞の表面にあるトロンボポエチン受容体(TPO-R)に結合して活性化することで、その効果を発揮します。この活性化は、STATおよびJAKタンパク質のリン酸化を含む細胞内シグナル伝達経路をトリガーし、これらの細胞の増殖と分化につながります。 他のトロンボポエチン受容体アゴニストとは異なり、トトロムボパグはAKT経路を活性化しません .

類似化合物との比較

トトロムボパグは、その特定の分子構造と作用機序のために、トロンボポエチン受容体アゴニストの中でユニークです。類似の化合物には以下が含まれます。

エルトロムボパグ: 血小板減少症の治療に使用される別のトロンボポエチン受容体アゴニスト。

ロミプロスチム: トトロムボパグとは異なるメカニズムで血小板産生を刺激する、ペプチドベースのトロンボポエチン受容体アゴニスト.

ミカファンギン: 呼吸器合胞体ウイルス(RSV)のRNA依存性RNAポリメラーゼを標的とする、再利用された化合物として可能性を示した、抗真菌薬.

トトロムボパグのユニークさは、非ペプチド構造と、他の経路に影響を与えることなく、特定のシグナル伝達経路を選択的に活性化できる能力にあります。これは、研究および臨床設定の両方で貴重なツールとなっています。

生物活性

Totrombopag is a synthetic thrombopoietin receptor agonist that plays a significant role in the treatment of conditions characterized by low platelet counts, such as chronic immune thrombocytopenia (ITP) and aplastic anemia. This article delves into the biological activity of this compound, emphasizing its mechanism of action, pharmacokinetics, clinical efficacy, and potential implications in therapeutic applications.

This compound functions primarily by binding to the thrombopoietin receptor (TPO-R), stimulating megakaryocyte proliferation and differentiation, which in turn enhances platelet production. This mechanism is crucial for patients suffering from thrombocytopenia. The binding affinity and functional effects of this compound have been investigated through various assays.

Key Findings on Mechanism

- Binding Affinity : this compound exhibits a high binding affinity to TPO-R, which is essential for its efficacy in stimulating platelet production. In comparative studies, the binding affinity (KD value) of this compound was found to be similar to that of other TPO-R agonists like romiplostim and eltrombopag .

- Signal Transduction : Upon activation of TPO-R, this compound triggers multiple intracellular signaling pathways, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is crucial for megakaryocyte maturation and platelet release .

Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties that enhance its therapeutic potential:

- Bioavailability : It has excellent oral bioavailability with peak plasma concentrations occurring 2-6 hours post-administration.

- Half-Life : The half-life ranges from 21 to 32 hours, allowing for once-daily dosing in clinical settings .

- Protein Binding : Over 99% of this compound is bound to plasma proteins, indicating a low volume of distribution and prolonged action.

Clinical Efficacy

Numerous studies have assessed the efficacy of this compound in increasing platelet counts among patients with ITP and other related conditions.

Case Studies and Clinical Trials

- Efficacy in ITP : In a clinical trial involving patients with chronic ITP, those treated with this compound showed significant increases in platelet counts compared to placebo groups. Specifically, 89% achieved a platelet count ≥30 × 10^9/L within the first treatment cycle .

- Treatment-Free Response : Approximately 18% of patients achieved a treatment-free response (TFR), defined as maintaining platelet counts ≥30 × 10^9/L for three months post-treatment cessation .

- Safety Profile : The safety profile of this compound has been comparable to other TPO-R agonists, with manageable side effects reported in clinical studies.

Comparative Efficacy Table

| Parameter | This compound | Eltrombopag | Romiplostim |

|---|---|---|---|

| Binding Affinity (KD) | Similar to other TPO-R agonists | Similar | Similar |

| Peak Plasma Concentration | 2-6 hours | 2-6 hours | 3-5 hours |

| Half-Life | 21-32 hours | 5-9 hours | 3 days |

| Platelet Count Response | 89% ≥30 × 10^9/L | Varies by study | Varies by study |

| Treatment-Free Response | 18% | Varies by study | Varies by study |

Immunomodulatory Effects

Recent studies have highlighted the immunomodulatory effects of this compound beyond platelet production:

- Regulatory B Cells : Treatment with this compound has been associated with increased numbers of regulatory B cells, which play a role in immune response modulation .

- Monocyte Function : There is evidence suggesting that this compound can alter monocyte-derived macrophage activity, reducing their phagocytic capacity on opsonized platelets .

特性

分子式 |

C25H22N8O2 |

|---|---|

分子量 |

466.5 g/mol |

IUPAC名 |

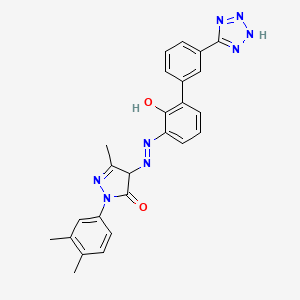

2-(3,4-dimethylphenyl)-4-[[2-hydroxy-3-[3-(2H-tetrazol-5-yl)phenyl]phenyl]diazenyl]-5-methyl-4H-pyrazol-3-one |

InChI |

InChI=1S/C25H22N8O2/c1-14-10-11-19(12-15(14)2)33-25(35)22(16(3)30-33)27-26-21-9-5-8-20(23(21)34)17-6-4-7-18(13-17)24-28-31-32-29-24/h4-13,22,34H,1-3H3,(H,28,29,31,32) |

InChIキー |

KWJKFQSAMABKBG-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)N2C(=O)C(C(=N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C5=NNN=N5)C |

正規SMILES |

CC1=C(C=C(C=C1)N2C(=O)C(C(=N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C5=NNN=N5)C |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>5 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

SB559448; SB 559448; SB-559448; LGD-4665; LGD4665; LGD 4665; GSK2285921; GSK-2285921; GSK 2285921; C116875; Totrombopag. |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。